Varenicline Impurity 14
Description
Varenicline Impurity 14, referred to as DP-I in the literature, is a degradation product of varenicline tartrate, a smoking cessation drug. It is formed under oxidative stress conditions, such as exposure to hydrogen peroxide, and can constitute up to 24% of degraded samples . Structural characterization via NMR and HR-MS reveals its molecular formula as C₁₃H₁₄N₃O₂, distinguishing it from the parent compound varenicline (C₁₃H₁₃N₃) by the addition of one oxygen and one hydrogen atom, likely due to oxidation at a reactive site . DP-I exhibits greater polarity than varenicline, as evidenced by its shorter retention time (1.857 min vs. 3.354 min) in UHPLC analysis . Regulatory guidelines mandate its identification and quantification when present at levels exceeding 0.2% in drug products .
Properties
IUPAC Name |
1-[(1S,8R)-4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)9-3-11(19(23)24)10(18(21)22)2-8(6)9/h2-3,6-7H,1,4-5H2/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTXJBWOCIFUMR-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230615-59-5 | |
| Record name | 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4X7FKT7C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Condensation with Haloacetaldehyde
The synthesis of varenicline involves the condensation of 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone (Diamino intermediate) with haloacetaldehyde in the presence of a solvent such as methylene chloride. Impurity 14 forms when excess haloacetaldehyde reacts with the Diamino intermediate, leading to over-condensation or incomplete removal of the trifluoroacetyl protecting group. For example, using bromoacetaldehyde at elevated temperatures (25–30°C) without rigorous pH control results in aldehyde byproducts.
Key Reaction Parameters:
Deprotection and Oxidation During Purification
The deprotection of the trifluoroacetyl group using bases like sodium hydroxide or potassium hydroxide generates varenicline free base. However, residual oxygen or oxidizing agents in the reaction medium can convert the free base into Impurity 14. Patent data indicate that incomplete nitrogen purging during deprotection or the use of oxygen-sensitive solvents (e.g., methanol) accelerates this oxidation.
Example Protocol from Patent US8314235B2:
-
Deprotection : A solution of 1-(5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone (65 g) in methylene chloride is treated with aqueous NaOH at 0°C.
-
Isolation : The organic layer is washed with water and concentrated. Residual oxygen in the solvent leads to a 0.5–1.2% yield of Impurity 14.
Analytical Characterization and Quantification
UPLC Method for Impurity Profiling
A validated ultra-performance liquid chromatography (UPLC) method separates and quantifies Impurity 14 alongside other varenicline-related substances. The method employs a Waters Acquity HSS T3 column (150 mm × 2.1 mm, 1.8 μm) with a gradient mobile phase of phosphate buffer (pH 3.0), methanol, and acetonitrile.
Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| Flow rate | 0.4 mL/min |
| Column temperature | 40°C |
| Detection wavelength | 235 nm |
| Injection volume | 2 μL |
| Run time | 12 minutes |
Impurity 14 elutes at 6.2 minutes with a resolution >2.0 from varenicline.
Linearity and Sensitivity:
| Compound | Linear Range (μg/mL) | R² | LOD (%) | LOQ (%) |
|---|---|---|---|---|
| Varenicline | 13.62–34.55 | 0.9998 | 0.002 | 0.005 |
| Impurity 14 | 0.0246–1.1146 | 0.9995 | 0.003 | 0.010 |
Recovery rates for Impurity 14 range from 94–107% across spiked concentrations.
Mitigation Strategies for Impurity 14 Formation
Process Optimization
-
Oxygen Exclusion : Conducting deprotection under nitrogen atmosphere reduces oxidation.
-
Temperature Control : Maintaining reaction temperatures below 25°C during condensation minimizes side reactions.
-
Solvent Selection : Replacing methanol with diisopropyl ether for isolation lowers aldehyde formation due to its lower oxygen solubility.
Purification Techniques
-
Crystallization : Recrystallization of varenicline free base from acetone-diisopropyl ether mixtures reduces Impurity 14 content to <0.1%.
-
Chromatography : Silica gel chromatography with ethyl acetate:hexane (3:7) achieves 99.5% purity by removing aldehyde byproducts.
Stability Studies and Degradation Pathways
Forced degradation studies reveal that Impurity 14 forms under oxidative stress conditions :
-
Hydrogen Peroxide Exposure : 3% H₂O₂ at 80°C for 6 hours generates 0.8% Impurity 14.
-
Photolytic Stress : UV light (254 nm) for 48 hours produces 0.3% Impurity 14.
These findings underscore the necessity for light-resistant packaging and antioxidant additives in formulations.
Industrial-Scale Implications
Patent EP4241775A1 highlights that uncontrolled Impurity 14 levels exceeding 0.15% in the final API necessitate batch rejection. Implementing in-process controls (IPC) during the condensation and deprotection stages ensures compliance with ICH Q3A guidelines .
Chemical Reactions Analysis
Types of Reactions: Varenicline Impurity 14 can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Analytical Method Development
1.1 UPLC Methodology
A study by Satheesh et al. (2010) developed an ultra-performance liquid chromatography (UPLC) method for quantifying various impurities in Varenicline tartrate formulations, including Varenicline Impurity 14. The method was validated for parameters such as linearity, detection limits, and selectivity, achieving satisfactory results with a recovery rate between 94% and 107% for different impurities .
| Parameter | Value |
|---|---|
| Linearity Range | 0.005% - 0.30% |
| Detection Limits | 0.002% - 0.004% |
| Recovery Rate | 94% - 107% |
1.2 LC-MS Characterization
Another research effort focused on the identification and structural characterization of impurities using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) techniques . This comprehensive approach not only confirmed the presence of this compound but also elucidated its structural properties, which are crucial for understanding its behavior in pharmaceutical applications.
Impurity Profiling in Pharmaceutical Formulations
2.1 Stability Studies
The stability of Varenicline formulations is critical for ensuring therapeutic efficacy. The UPLC method mentioned earlier was applied to assess the stability of commercial Varenicline products, revealing that total impurities were maintained below acceptable levels (e.g., less than 0.21% total impurities in tested batches) . Such findings underscore the importance of monitoring impurities like this compound to maintain drug quality.
2.2 Regulatory Compliance
Regulatory agencies such as the FDA have established stringent guidelines regarding impurity levels in pharmaceuticals. For instance, the acceptable limit for nitrosamine impurities related to Varenicline is set at less than 50 ppm per tablet . Understanding and controlling impurities like this compound is essential for compliance with these regulations.
Case Studies Highlighting Impurity Impact
3.1 Case Study: Commercial Product Analysis
A detailed analysis of various batches of a commercial Varenicline product demonstrated effective impurity management using the validated UPLC method. Results indicated consistent compliance with regulatory standards across different production batches, emphasizing the role of impurity profiling in quality assurance .
3.2 Research Findings on Structural Characterization
Research involving the isolation and characterization of an unknown impurity within Varenicline formulations highlighted potential structural modifications leading to variations in pharmacological activity and safety profiles . This underscores the necessity for ongoing research into impurities like this compound to fully understand their implications.
Conclusion and Future Directions
The study of this compound is pivotal for enhancing drug safety and efficacy in smoking cessation therapies. Continued research into analytical methodologies and impurity profiling will not only assist in regulatory compliance but also improve formulation stability and patient outcomes.
Future studies should focus on:
- Developing more sensitive detection methods for trace impurities.
- Investigating the pharmacological impacts of specific impurities on therapeutic outcomes.
- Establishing comprehensive guidelines for impurity management in pharmaceutical development.
Mechanism of Action
The mechanism of action of Varenicline Impurity 14 is not as well-studied as that of varenicline itself. it is believed to interact with similar molecular targets, such as the nicotinic acetylcholine receptors. These interactions can potentially influence the pharmacological profile of the final pharmaceutical product, affecting its efficacy and safety .
Comparison with Similar Compounds
Varenicline Impurity 14 is one of several impurities associated with varenicline. Below is a systematic comparison with structurally and functionally related compounds:
Structural and Analytical Comparisons
Key Observations :
- Polarity : DP-I is more polar than varenicline, as indicated by its shorter retention time .
- Toxicity: N-Nitroso-varenicline is the only impurity with established carcinogenic risk, leading to supply disruptions when detected above 37 ng/tablet .
- Detection : RRFs vary significantly, with N-formyl varenicline showing near-equivalent detection sensitivity to the parent compound, while Varenicline N-oxide has lower sensitivity .
Pharmacological and Regulatory Comparisons
Key Observations :
- Efficacy : Varenicline outperforms bupropion in clinical trials, with 21.9–23% abstinence rates vs. 14.6–16.1% at 52 weeks .
- Safety : DP-I and N-formyl varenicline lack evidence of neuropsychiatric or cardiovascular risks, unlike N-nitroso-varenicline, which is tightly regulated .
Methodological Considerations for Impurity Analysis
- Chromatography: DP-I is isolated using preparative HPLC with a mobile phase of 0.02 M ammonium acetate (pH 6.5) and methanol (70:30) .
- Detection Limits : N-Nitroso-varenicline is quantified via LC-MS/MS at ng levels due to its low acceptable intake .
Q & A
Q. What experimental approaches are recommended for studying the degradation pathways of this compound under stress conditions?
- Methodological Answer :
- Accelerated Stability Studies : Exposing samples to 40°C/75% RH for 6 months to simulate long-term degradation .
- Oxidative Stress Testing : Using hydrogen peroxide (0.1–3% v/v) to identify oxidation-sensitive functional groups .
- LC-UV-MS Hyphenation : Correlating degradation peaks with mass spectra to propose mechanistic pathways .
Key Considerations for Methodological Rigor
- Reproducibility : Publish detailed experimental protocols (e.g., column temperature, injection volume) to enable replication .
- Ethical Data Reporting : Avoid selective exclusion of outliers; document all data, including failed experiments .
- Regulatory Alignment : Cross-reference FDA, EMA, and ICH guidelines to ensure compliance during method development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
